![molecular formula C6H12F3NO2 B1445080 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol CAS No. 380609-27-8](/img/structure/B1445080.png)
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol
Overview
Description
1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is a fluorinated organic compound characterized by its trifluoromethyl group and an amino group attached to an ethyl ether chain. This compound is notable for its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including nucleophilic substitution reactions and fluorination processes. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-propanol with 2-methoxyethylamine under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed:
Oxidation: Trifluoromethyl ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: It serves as a building block in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol
2-Methoxyethylamine
Trifluoromethylated amines
Uniqueness: 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is unique due to its combination of trifluoromethyl and amino groups, which confer distinct chemical properties compared to its similar compounds. The presence of the methoxyethyl group further enhances its reactivity and versatility in various applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASRQJWDXWGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


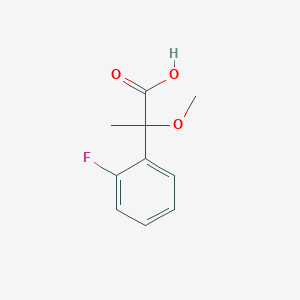
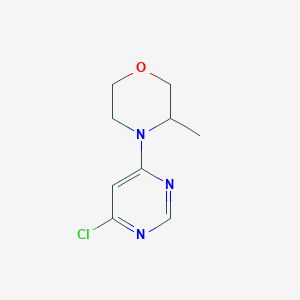
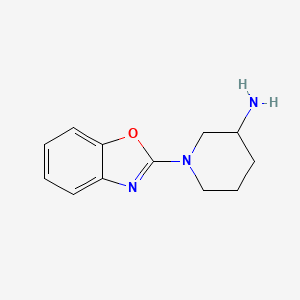
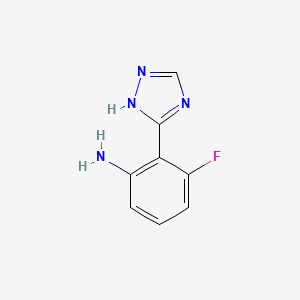
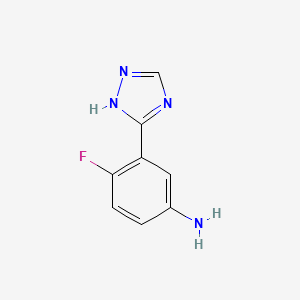

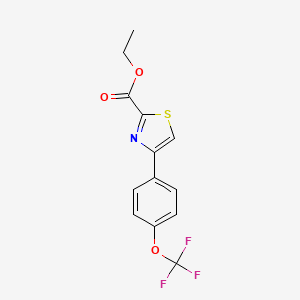
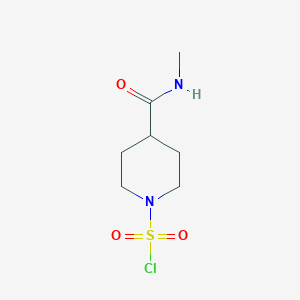
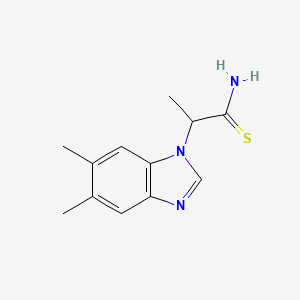
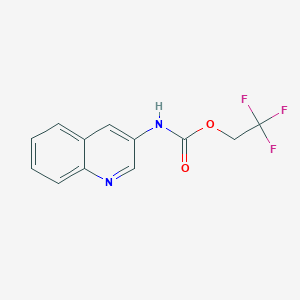
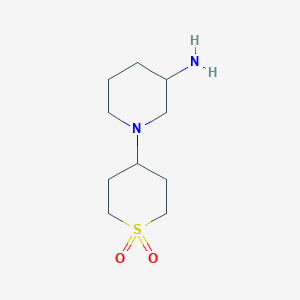
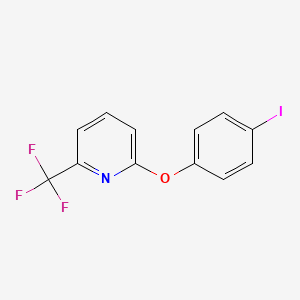
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)
![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)
